
4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde
Overview
Description
4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a hydroxy group, a piperidinylmethyl group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
4-Hydroxybenzaldehyde+Piperidine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The piperidinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-piperidin-1-ylmethyl-benzoic acid.
Reduction: Formation of 4-hydroxy-3-piperidin-1-ylmethyl-benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
HPB has been investigated for various pharmacological activities, primarily due to its structural features which facilitate interactions with biological targets.
1.1. Gastrointestinal Motility Stimulation
Research indicates that derivatives of piperidine, including those related to HPB, can stimulate gastrointestinal motility. This property is beneficial in treating conditions such as gastric ulcers and other digestive disorders. A patent describes N-(3-hydroxy-4-piperidinyl)benzamide derivatives that exhibit these effects, suggesting a similar potential for HPB derivatives .
1.3. Neuropharmacological Effects
Piperidine derivatives are often explored for their neuropharmacological properties. Compounds similar to HPB have been studied for their potential in treating psychiatric disorders and migraines, indicating that HPB may also possess relevant neuroactive properties .
Synthetic Applications
HPB serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules.
2.1. Synthesis of Derivatives
HPB can be utilized in the synthesis of various derivatives through reactions such as Mannich reactions and condensation processes. For example, reactions involving aromatic aldehydes and piperidine have been explored to yield novel compounds with enhanced biological activity .
2.2. Analytical Chemistry
The compound is also significant in analytical chemistry, particularly in developing reagents for spectroscopic determination of metal ions and organic compounds . Its hydrazone derivatives have been employed as analytical reagents due to their ability to form stable complexes with various analytes.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the applications of HPB:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and aldehyde groups can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s biological activity. The piperidinylmethyl group may enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the piperidinylmethyl group, resulting in different chemical and biological properties.
3-Piperidin-1-ylmethyl-benzaldehyde:
Uniqueness
4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde is unique due to the presence of both the hydroxy and piperidinylmethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of piperidine derivatives with benzaldehyde under specific conditions, often utilizing solvents such as dichloromethane or ethanol to enhance yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The piperidine moiety is known to influence binding affinities to receptors and enzymes, which may modulate several biochemical pathways. Notably, compounds similar to this one have shown interactions with cholinesterase enzymes, indicating potential applications in neurodegenerative diseases such as Alzheimer’s .
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds exhibiting structural similarities to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than established chemotherapeutics like bleomycin .
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. Similar compounds have been shown to disrupt bacterial cell membranes, leading to increased permeability and cell death. Studies on related piperidine derivatives suggest a mechanism involving membrane disruption and inhibition of metabolic processes in bacteria .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of piperidine derivatives. Compounds related to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in neurodegenerative diseases . The dual inhibition mechanism could provide a therapeutic avenue for treating conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, a piperidine derivative can react with a substituted benzaldehyde under basic conditions. In a reported method for analogous compounds, anhydrous K₂CO₃ in DMF at 80°C for 12 hours facilitated the coupling of piperidine with fluorobenzaldehyde . Key variables affecting yield include temperature (optimal at 80–100°C), solvent polarity (DMF preferred for high-boiling reactions), and stoichiometric ratios of reactants (1:1.2 molar ratio of benzaldehyde to piperidine derivatives to minimize by-products). Post-reaction purification via ice-water precipitation followed by filtration is recommended .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC : Use a C18 column with a methanol-buffer mobile phase (e.g., 65:35 methanol-sodium acetate/sodium 1-octanesulfonate buffer, pH 4.6) to assess purity. System suitability tests (e.g., peak symmetry, retention time reproducibility) ensure analytical consistency .
- NMR/FTIR : Confirm the presence of the aldehyde proton (~9.8–10.0 ppm in ¹H NMR) and piperidine N-methyl groups (2.5–3.5 ppm). FTIR peaks at ~1680 cm⁻¹ (C=O stretch) and ~3200–3400 cm⁻¹ (O-H stretch) validate functional groups .
Q. What solvent systems are optimal for dissolving this compound in experimental setups?
- Methodological Answer : The compound is sparingly soluble in water (~8–10 mg/mL at 25°C) but freely soluble in polar organic solvents like ethanol, DMSO, or methanol. For kinetic studies, use ethanol due to its low reactivity with aldehydes. For reactions requiring anhydrous conditions, DMF or THF is preferable. Pre-saturate solvents with nitrogen to prevent oxidation of the aldehyde group .
Advanced Research Questions
Q. How can conflicting data from spectroscopic and chromatographic analyses be resolved?
- Methodological Answer : Discrepancies often arise from impurities or tautomeric forms. For example, aldehyde-enol tautomerism can shift NMR peaks. To resolve this:
- Tandem LC-MS : Confirm molecular weight and fragmentation patterns.
- Variable Temperature NMR : Perform ¹H NMR at 25°C and −10°C to observe tautomeric equilibrium shifts.
- Spiking Experiments : Add a pure reference standard (if available) to HPLC runs to confirm retention time alignment .
Q. What strategies optimize synthetic yield while minimizing by-products in piperidine-benzaldehyde conjugates?
- Methodological Answer :
- Catalyst Screening : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce side reactions like aldol condensation.
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30–60 minutes, maintaining yields >80% while minimizing thermal degradation .
- By-Product Analysis : Use GC-MS to identify and quantify impurities (e.g., dimerized aldehydes). Adjust reactant stoichiometry or add radical inhibitors (e.g., BHT) as needed .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the piperidine ring (e.g., N-methylation, spirocyclic derivatives) or benzaldehyde substituents (e.g., methoxy, nitro groups).
- Biological Assays : Test analogs in receptor-binding assays (e.g., dopamine or serotonin receptors, given piperidine's pharmacological relevance). Use radioligand displacement assays (IC₅₀ determination) for quantitative comparisons .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins, prioritizing analogs with improved steric and electronic complementarity .
Q. What are critical safety considerations when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust or vapors.
- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station. Store antidotes (e.g., activated charcoal for ingestion) in accessible locations .
- Waste Disposal : Neutralize aldehyde-containing waste with a bisulfite solution before disposal to prevent environmental release .
Properties
IUPAC Name |
4-hydroxy-3-(piperidin-1-ylmethyl)benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-10-11-4-5-13(16)12(8-11)9-14-6-2-1-3-7-14/h4-5,8,10,16H,1-3,6-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOQAWNFSFYKLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253094 | |
Record name | 4-Hydroxy-3-(1-piperidinylmethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500859-97-2 | |
Record name | 4-Hydroxy-3-(1-piperidinylmethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500859-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-(1-piperidinylmethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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